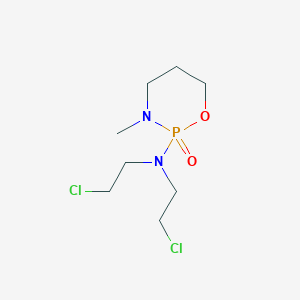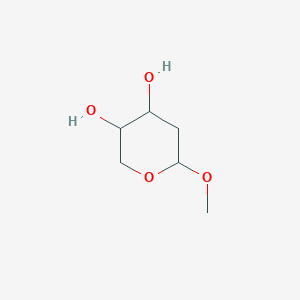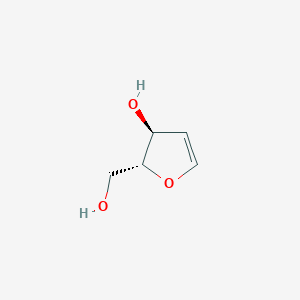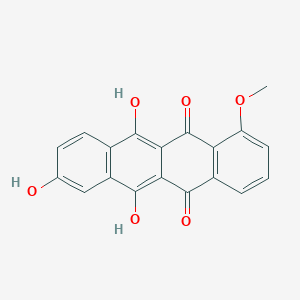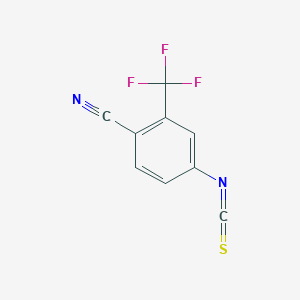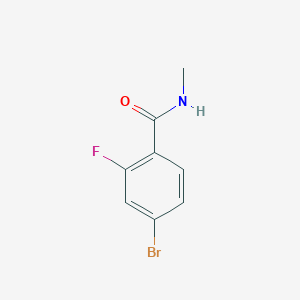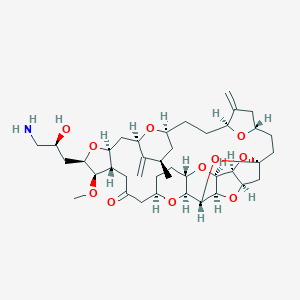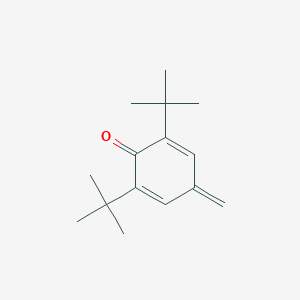
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone
描述
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a chemical compound with the molecular formula C15H22O and a molecular weight of 218.33 . It is used for diagnosing the presence, absence, or stage of cancer in animals .
Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone consists of a cyclohexadienone ring substituted with two tert-butyl groups at the 2,6-positions and a methylene group at the 4-position .Physical And Chemical Properties Analysis
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone has a melting point of 48-50 °C and a predicted boiling point of 306.1±9.0 °C. Its predicted density is 0.92±0.1 g/cm3 .科学研究应用
1. Crystallography
- Application : The compound “2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone” is used in crystallography to study its crystal structure .
- Method : The crystal structure of the compound was determined using X-ray diffraction. The crystal was a yellow block and the data was collected using Mo Kα radiation .
- Results : The crystal structure was determined to be orthorhombic, with lattice parameters a = 12.0841(9) Å, b = 16.6946(12) Å, c = 9.3837(8) Å .
2. Cancer Diagnostics
- Application : “2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone” is used for diagnosing the presence, absence or stage of cancer in animals .
3. Hemorrhagic Effect Study
- Application : The compound is used to study the hemorrhagic effect of butylated hydroxytoluene (BHT) in rats and mice .
- Method : Male Sprague-Dawley rats and male ICR mice were administered BHT quinone methide (2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone) orally .
- Results : 24 or 48 hours later, the plasma concentrations of blood coagulation factors II (prothrombin), VII, IX and X were determined .
4. Thermal Decomposition Study
- Application : The compound is used to study the thermal stability and decomposition properties of BHT and BHTOOH .
- Method : The thermal decomposition properties of BHT and BHTOOH were compared using the mini closed pressure vessel test (MCPVT) and differential scanning calorimetry (DSC). Their kinetics of thermal decomposition were studied using thermogravimetric analysis (TGA). The thermal decomposition products of BHT and BHTOOH were analyzed by gas chromatography-mass spectrometry (GC–MS) .
- Results : The results show that there was no significant change in temperature pressure when BHT was warmed up under a nitrogen atmosphere, indicating that BHT was stable within 400 K. The thermal decomposition reaction of BHTOOH was rapid with an initial reaction temperature of 375.2 K .
5. Antioxidant in Rubber Production
- Application : The compound may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .
6. Synthesis of Complex Antioxidants
- Application : This compound is used as a feedstock in the synthesis of more complex antioxidants such as Irganox 1098 .
7. Photochemical Charge-Transfer
- Application : The compound can find application in photochemical charge-transfer and nonlinear optics .
8. Chemical, Pharmaceutical and Biosynthesis Intermediate
属性
IUPAC Name |
2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQCWPWUHZFKBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180707 | |
| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
CAS RN |
2607-52-5 | |
| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



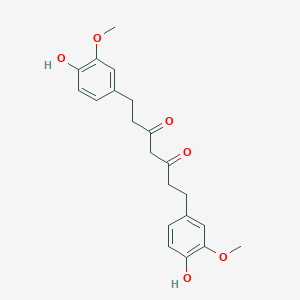
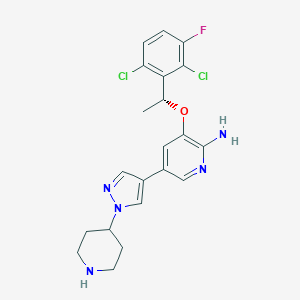
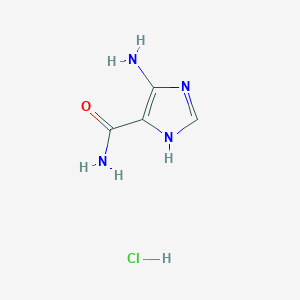
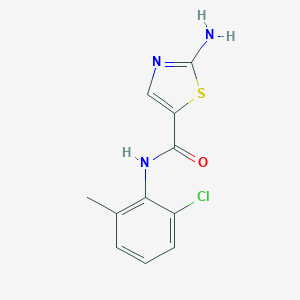
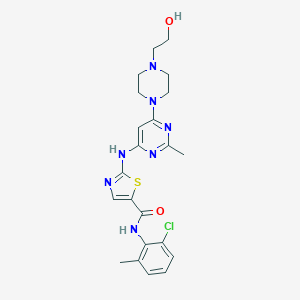
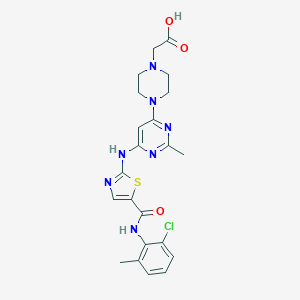
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
